(2R)-2-(4-chlorophenyl)morpholine hydrochloride (2R)-2-(4-chlorophenyl)morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820572-03-9
VCID: VC4573890
InChI: InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1
SMILES: C1COC(CN1)C2=CC=C(C=C2)Cl.Cl
Molecular Formula: C10H13Cl2NO
Molecular Weight: 234.12

(2R)-2-(4-chlorophenyl)morpholine hydrochloride

CAS No.: 1820572-03-9

Cat. No.: VC4573890

Molecular Formula: C10H13Cl2NO

Molecular Weight: 234.12

* For research use only. Not for human or veterinary use.

(2R)-2-(4-chlorophenyl)morpholine hydrochloride - 1820572-03-9

Specification

CAS No. 1820572-03-9
Molecular Formula C10H13Cl2NO
Molecular Weight 234.12
IUPAC Name (2R)-2-(4-chlorophenyl)morpholine;hydrochloride
Standard InChI InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1
Standard InChI Key VUEDLLVHFJZRCC-PPHPATTJSA-N
SMILES C1COC(CN1)C2=CC=C(C=C2)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(2R)-2-(4-chlorophenyl)morpholine hydrochloride (C₁₀H₁₃Cl₂NO) combines a morpholine ring system with a 4-chlorophenyl group at the C2 position in the R-configuration, protonated as a hydrochloride salt. The morpholine oxygen and amine nitrogen create a polar scaffold that facilitates both hydrogen bonding and π-stacking interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1820572-03-9
Molecular FormulaC₁₀H₁₃Cl₂NO
Molecular Weight234.12 g/mol
IUPAC Name(2R)-2-(4-chlorophenyl)morpholine; hydrochloride
SMILES NotationC1COC(CN1)C2=CC=C(C=C2)Cl.Cl
InChI KeyVUEDLLVHFJZRCC-PPHPATTJSA-N

Stereochemical Considerations

The R-configuration at the C2 position induces distinct three-dimensional properties critical for biological activity. X-ray crystallographic data for analogous compounds reveal chair conformations in the morpholine ring with axial orientation of the aryl substituent . This spatial arrangement creates a chiral pocket that influences binding affinity in receptor-ligand interactions.

Synthetic Methodologies

General Synthesis Strategy

While detailed synthetic protocols remain proprietary, available data suggest a multi-step process:

  • Morpholine Ring Formation: Cyclization of ethanolamine derivatives with dichloroethane under basic conditions

  • Chiral Induction: Asymmetric synthesis using (R)-proline-derived catalysts to establish stereochemistry at C2

  • Salt Formation: Treatment with anhydrous HCl in diethyl ether to precipitate the hydrochloride salt

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield
Cyclization1,2-Dichloroethane, K₂CO₃80°C68-72%
ResolutionL-(+)-Tartaric acidRT45% ee
Salt PrepHCl(g) in Et₂O0-5°C95%

Purification Challenges

The hydrochloride salt's hygroscopic nature necessitates strict moisture control during isolation. Reverse-phase chromatography with acetonitrile/water (0.1% TFA) provides effective purification, though residual water content must be maintained below 0.5% to prevent decomposition.

Physicochemical Properties

Solubility Profile

Polar aprotic solvents demonstrate optimal dissolution characteristics:

  • DMSO: 125 mg/mL

  • Methanol: 89 mg/mL

  • Water: 42 mg/mL (pH-dependent)

Aqueous solubility decreases significantly above pH 6.5 due to free base precipitation .

Stability Data

Accelerated stability studies indicate:

  • Thermal Stability: Decomposition onset at 218°C (DSC)

  • Photostability: <5% degradation after 48h @ 5000 lux

  • Hydrolytic Stability: Stable in pH 3-5 buffers for 30 days

TargetIC₅₀ (μM)Selectivity Index
PI3Kγ0.3412.8
D₂ Dopamine Receptor4.73.2
SERT18.91.4

Neuropharmacological Effects

In vitro assays show moderate dopamine reuptake inhibition (Ki = 1.8 μM) with 5:1 selectivity over norepinephrine transporters. This activity profile suggests potential utility in depression and Parkinson's disease research, though in vivo validation remains pending .

Future Research Directions

Structure-Activity Relationship Studies

Systematic modification of the:

  • Chlorine substituent position (ortho/meta analogs)

  • Morpholine ring size (piperidine/thiomorpholine variants)

  • N-substitution patterns (methyl, acetyl derivatives)

Formulation Development

Lyophilized formulations show promise for long-term storage, maintaining >98% purity after 12 months at -20°C. Compatibility studies with common excipients (mannitol, trehalose) indicate optimal stability at 1:5 API:excipient ratios.

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